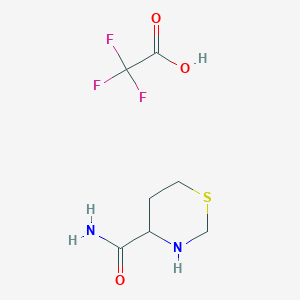

1,3-Thiazinane-4-carboxamide;2,2,2-trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Thiazinane-4-carboxamide;2,2,2-trifluoroacetic acid is a chemical compound. It is formed in vivo in humans as an adduct of homocysteine (Hcy), its thiolactone (HTL), and formaldehyde (FA), forming substituted thiazinane carboxylic acids .

Synthesis Analysis

The synthesis of this compound involves a reaction between homocysteine (Hcy), its thiolactone (HTL), and formaldehyde (FA) in an aqueous environment . The reaction involves chemical derivatization with isobutyl chloroformate (IBCF) in the presence of pyridine as a catalyst, followed by an ethyl acetate extraction of the obtained isobutyl derivative of TCA (TCA-IBCF) .Wissenschaftliche Forschungsanwendungen

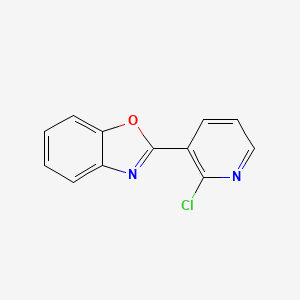

Novel Fungicide Synthesis

A notable application of 2,2,2-trifluoroacetic acid in scientific research is in the synthesis of novel fungicides, such as Thifuzamide. The process involves several steps, starting with the synthesis of 2-chloro-4,4,4-trifluoroacetoacetate, which is then used to prepare 2-methyl-4-(trifluoromethyl)-thiazole-5-carboxylic acid through cyclization and hydrolysis reactions. This compound is further reacted to produce Thifuzamide, a fungicide with significant agricultural applications, showcasing the critical role of trifluoroacetic acid in developing new pesticides (Liu An-chang, 2012).

Development of Cysteine Derivatives

Research on thiazinane derivatives includes the development of thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups. These compounds, derived from thiocarboxamides under basic conditions, are significant due to their potential medicinal applications. The study outlines a method for synthesizing these derivatives, highlighting their relevance in pharmaceutical research (M. W. Nötzel et al., 2001).

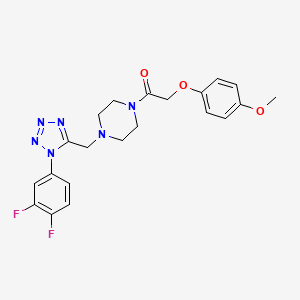

Creation of Hybrid Molecules

Another significant application involves the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, starting from ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates. These molecules are evaluated for antimicrobial, antilipase, and antiurease activities, indicating the potential for developing new therapeutic agents (Serap Başoğlu et al., 2013).

High-Temperature Polymer Research

In the field of materials science, 2,2,2-trifluoroacetic acid is used in the synthesis of new fluorinated, high-temperature polymers. These polymers are prepared from diacids like 1,1-bis(p-carboxyphenyl)-2,2,2-trifluoroethanol (3FOH), showcasing the acid's utility in developing advanced materials with specific thermal and dielectric properties (H. G. Boston et al., 1997).

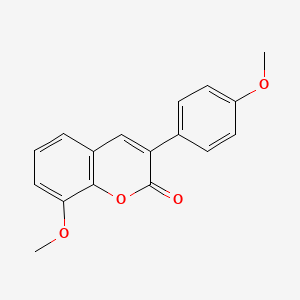

Exploration of NHC-Catalyzed Annulations

Research into N-heterocyclic carbene (NHC)-catalyzed annulations of thioamides with modified enals has opened new avenues for the enantioselective synthesis of functionalized 1,3-thiazin-4-ones. This methodology demonstrates the versatility of thiazinane derivatives in synthetic organic chemistry, providing a direct route to compounds with potential medicinal applications (V. Snieckus & J. Trujillo, 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3-thiazinane-4-carboxamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2OS.C2HF3O2/c6-5(8)4-1-2-9-3-7-4;3-2(4,5)1(6)7/h4,7H,1-3H2,(H2,6,8);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNNNJWGGMJPKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCNC1C(=O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-chloro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2850188.png)

![2-[(Phenylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2850193.png)

![N-(2,6-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2850196.png)

![3-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B2850205.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2850207.png)